REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:19][CH2:18][C:5]2([CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]2)[CH2:4][CH:3]1C(OC)=O.[ClH:24].O>>[ClH:24].[CH2:10]1[C:5]2([CH2:18][CH2:19][C:2](=[O:1])[CH2:3][CH2:4]2)[CH2:6][CH2:7][NH:8][CH2:9]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
O=C1C(CC2(CCN(CC2)C(=O)OC(C)(C)C)CC1)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1CNCCC12CCC(CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |